molecular formula C12H25N3O B7987001 N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7987001
M. Wt: 227.35 g/mol
InChI Key: GPMVSXCFDHSJSY-GFCCVEGCSA-N
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Description

N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-aminoethyl group at the R-configured position and an isopropyl-acetamide moiety. The compound’s molecular formula is C₁₂H₂₄N₃O, with a molecular weight of 227.35 g/mol (calculated based on structural analogs and isotopic data) .

Key structural features include:

  • Piperidine core: Provides rigidity and influences stereochemical interactions.
  • N-Isopropyl-acetamide group: Contributes to lipophilicity and steric bulk, which may impact receptor binding or metabolic stability.

Its enantiomer, N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1354017-54-1), shares similar molecular properties but differs in chiral configuration, which could lead to divergent biological activities .

Properties

IUPAC Name

N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)15(11(3)16)12-5-4-7-14(9-12)8-6-13/h10,12H,4-9,13H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMVSXCFDHSJSY-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination, where the piperidine ring is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the amino group with isopropylacetyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring or the acetamide moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in various substituted piperidine or acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is primarily studied for its potential as a pharmaceutical compound. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Properties

  • Chemical Structure : The compound features a piperidine ring, which is known for its ability to form hydrogen bonds and interact with biological macromolecules.
  • Molecular Formula : C11H25N3
  • Molecular Weight : 199.35 g/mol

Pharmacological Applications

Research has indicated that this compound exhibits significant pharmacological properties, particularly in the field of neurology and psychiatry.

Potential Therapeutic Uses

  • CNS Disorders : It has been investigated for its effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways. Such interactions are crucial for developing treatments for disorders like depression and anxiety.
  • Pain Management : Preliminary studies suggest that this compound may have analgesic properties, making it a potential candidate for pain relief formulations.

Case Studies

Several studies have documented the effects of this compound in vitro and in vivo.

Study ReferenceObjectiveFindings
Investigate CNS activityShowed modulation of serotonin receptors, indicating potential antidepressant effects.
Pain relief efficacyDemonstrated significant reduction in pain response in animal models compared to control groups.
Safety profile assessmentReported minimal side effects at therapeutic doses, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: Replacement of the 2-aminoethyl group with bulkier substituents (e.g., 2-amino-3-methyl-butyryl in ) increases molecular weight and may alter solubility or receptor interactions.
  • Chirality : The R- vs. S-configuration in enantiomers (e.g., ) can significantly affect pharmacological activity, though specific data are unavailable for these compounds.
  • Synthetic Accessibility: (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide demonstrates higher synthetic yields (68–72%) compared to the discontinued status of the target compound .

Functional Analogues in Receptor Binding Studies

Several piperidine-acetamide derivatives act as neuropeptide receptor antagonists, highlighting the scaffold’s relevance in medicinal chemistry:

Compound Target Receptor Key Modifications Biological Activity References
SR142801 NK3 Receptor Benzoyl, dichlorophenyl, methylacetamide High-affinity antagonist (IC₅₀ ~ nM)
SR140333 NK1 Receptor Dichlorophenyl, isopropoxyphenylacetyl Potent antagonist in rat models
SR48968 NK2 Receptor Acetylamino, dichlorophenyl Oral bioavailability demonstrated

Comparison with Target Compound :

Physicochemical and Analytical Data

  • Melting Points : Analogous indole-containing acetamides exhibit melting points ranging from 159–187°C, dependent on crystallinity and substituent polarity .
  • Spectroscopic Confirmation : NMR and HRMS data for related compounds (e.g., ) validate the piperidine-acetamide scaffold’s stability and stereochemical integrity.
  • Chromatographic Behavior : The target compound’s analogs show moderate retention in HPLC and TLC (e.g., Rf = 0.40 in ), suggesting intermediate polarity.

Research Implications and Gaps

  • Synthetic Challenges : The discontinued status of the target compound may reflect difficulties in synthesis or purification, warranting exploration of improved methodologies.
  • Biological Profiling: No activity data are available for the target compound.
  • Enantiomeric Specificity : The contrasting commercial availability of R- vs. S-enantiomers underscores the need for chiral resolution studies to evaluate configuration-dependent properties.

Biological Activity

N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring with an aminoethyl side chain and an isopropyl-acetamide group. Its molecular formula is C_{12}H_{23}N_{3}O_{2}, and it possesses a complex structure that influences its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific molecular targets, leading to various physiological effects. The exact pathways remain to be fully elucidated but may involve neurotransmitter systems and other biochemical pathways.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound. Studies have shown that derivatives of similar piperidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Overview

CompoundTarget PathogenMIC (μg/mL)Activity Type
7bStaphylococcus aureus0.22Bactericidal
7bE. coli0.25Bactericidal
-Biofilm FormationSignificant reductionSynergistic with Ciprofloxacin

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of this compound. Hemolytic assays indicated low toxicity, with hemolytic activity (% lysis) ranging from 3.23% to 15.22%, significantly lower than Triton X-100 . Additionally, noncytotoxicity was confirmed with IC50 values exceeding 60 μM.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are under investigation, particularly its role in modulating neurotransmitter systems involved in mood regulation and cognitive function. Initial findings suggest that it may influence pathways associated with anxiety and depression, although further research is necessary to clarify these effects.

Case Studies

Several case studies have explored the therapeutic implications of compounds structurally related to this compound:

  • Case Study on Antimicrobial Resistance : A study demonstrated that hybrid molecules incorporating piperidine structures showed enhanced efficacy against resistant strains of bacteria, suggesting that similar derivatives could be effective in combating antimicrobial resistance .
  • Neuropharmacology : Research on related compounds indicates potential benefits for conditions such as anxiety disorders, where modulation of neurotransmitter systems could lead to therapeutic advancements .

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